5-Pyrimidinesulfonic acid
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Overview
Description
5-Pyrimidinesulfonic acid is a heterocyclic aromatic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of the sulfonic acid group enhances its reactivity and makes it a valuable compound in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinesulfonic acid typically involves the sulfonation of pyrimidine derivatives. One common method is the reaction of pyrimidine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and reaction time are critical parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts and advanced purification techniques further enhances the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfonamides.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfonamides
Substitution: Halogenated pyrimidines
Scientific Research Applications
5-Pyrimidinesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine-5-carboxylic acid
- Pyrimidine-5-sulfonamide
- Pyrimidine-5-sulfonate
Comparison
5-Pyrimidinesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts higher acidity and reactivity compared to its analogs. This makes it more versatile in various chemical reactions and applications. Its ability to form strong interactions with biological molecules also sets it apart from other similar compounds.
Properties
Molecular Formula |
C4H4N2O3S |
---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
pyrimidine-5-sulfonic acid |
InChI |
InChI=1S/C4H4N2O3S/c7-10(8,9)4-1-5-3-6-2-4/h1-3H,(H,7,8,9) |
InChI Key |
BPISOVWGCFROPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)S(=O)(=O)O |
Origin of Product |
United States |
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